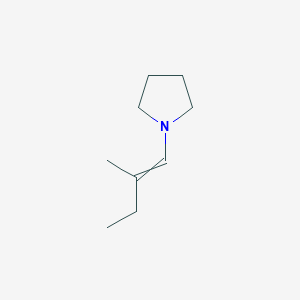

1-(2-Methyl-1-butenyl)pyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylbut-1-enyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-9(2)8-10-6-4-5-7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRISDUIJEUGGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CN1CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342257 | |

| Record name | AGN-PC-036EKC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-87-3 | |

| Record name | AGN-PC-036EKC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-(2-Methyl-1-butenyl)pyrrolidine enamine

Technical Monograph: Chemical Dynamics and Synthetic Utility of 1-(2-Methyl-1-butenyl)pyrrolidine

Executive Summary

1-(2-Methyl-1-butenyl)pyrrolidine (CAS: 14091-87-3 / 124565-38-4 derivative) represents a critical class of aldehyde-derived enamines used primarily as nucleophilic scaffolds in the Stork Enamine Synthesis .[1] Unlike their ketone-derived counterparts, aldehyde enamines exhibit heightened reactivity due to lower steric hindrance at the

Molecular Architecture & Electronic Properties[1]

The reactivity of 1-(2-Methyl-1-butenyl)pyrrolidine is dictated by the orbital overlap between the nitrogen lone pair and the

Structural Analysis

-

Core Structure: A trisubstituted alkene system where the pyrrolidine nitrogen is attached to C1.

-

Stereochemistry (E/Z Isomerism):

-

The molecule exists as a mixture of E and Z isomers around the C1=C2 double bond.

-

Thermodynamic Preference: The E-isomer (where the larger ethyl group is trans to the bulky pyrrolidine ring) is generally favored to minimize

allylic strain. -

Electronic Effect: The pyrrolidine ring is the most effective secondary amine for enamine formation (compared to morpholine or piperidine) because its planar 5-membered ring allows for optimal

hybridization and maximal

-

Physical Properties (Predicted & Observed)

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 139.24 g/mol |

| Appearance | Colorless to pale yellow oil (oxidizes to dark brown upon air exposure) |

| Boiling Point | ~70–75°C at 15 mmHg (Estimated based on isobutyraldehyde analogs) |

| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile; Hydrolyzes in water.[1] |

| Stability | Moisture sensitive; prone to polymerization if stored without stabilizers. |

Synthetic Protocol: Formation Dynamics

The synthesis of aldehyde enamines requires stricter water management than ketone enamines due to the high electrophilicity of the precursor aldehyde (2-methylbutanal).

Reaction Mechanism (Graphviz)

The formation follows an acid-catalyzed condensation pathway. Note the reversibility; water removal is the driving force.[2]

Figure 1: Acid-catalyzed condensation pathway.[1] The elimination of the

Validated Synthesis Protocol

Objective: Synthesis of 50 mmol of 1-(2-Methyl-1-butenyl)pyrrolidine.

Reagents:

-

2-Methylbutanal (4.30 g, 50 mmol)[1]

-

Pyrrolidine (3.55 g, 50 mmol)

-

Solvent: Toluene (anhydrous, 50 mL)

-

Catalyst:

-Toluenesulfonic acid (

Workflow:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Charge: Add toluene, pyrrolidine, and

-TsOH. Cool to 0°C. -

Addition: Add 2-methylbutanal dropwise over 10 minutes. Rationale: Aldehydes are prone to self-aldol condensation; keeping concentration low initially mitigates this.[1]

-

Reflux: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water (~0.9 mL) is collected (approx. 3–5 hours).

-

Isolation:

-

Cool to room temperature under

. -

Critical Step: Remove solvent via rotary evaporation.

-

Purification: Distill under reduced pressure. Do not use silica chromatography as the acidic nature of silica will hydrolyze the enamine.

-

-

Storage: Store under argon at -20°C.

Reactivity Profile: The Stork Enamine Application

This enamine is a "masked" enolate. The nitrogen lone pair pushes electron density to the

Mechanistic Pathway: Alkylation

The primary utility is the formation of quaternary centers or

Figure 2: The Stork Enamine Alkylation Cycle.[1] The intermediate iminium salt is stable until hydrolysis, preventing double alkylation.

Reactivity Data & Troubleshooting

| Reactant Class | Example Reagent | Outcome | Conditions |

| Alkyl Halides | Methyl Iodide ( | Reflux in Acetonitrile or Dioxane.[1] | |

| Acyl Chlorides | Acetyl Chloride | 0°C, add slow to prevent N-acylation.[1] | |

| Michael Acceptors | Acrylonitrile | Room Temp, Ethanol/Dioxane mix.[1] |

Key Technical Insight: Because 1-(2-Methyl-1-butenyl)pyrrolidine is derived from an aldehyde, N-alkylation is a competing side reaction.[1]

-

Solution: Use solvents with higher dielectric constants (like acetonitrile) to favor C-alkylation over N-alkylation.[1]

-

Heating: Aldehyde enamines are thermally sensitive. Avoid prolonged heating above 100°C during the alkylation step if possible.

Stability & Hydrolysis Kinetics

Understanding the breakdown of this molecule is vital for both storage and the "work-up" phase of synthesis.

-

Hydrolysis Mechanism: The rate-limiting step in acidic media is the protonation of the

-carbon to form the iminium ion. -

pH Sensitivity:

-

Self-Validation: To verify the integrity of your enamine before use, run a proton NMR in

.-

Valid: Olefinic proton signal at

4.0–4.5 ppm. -

Hydrolyzed: Appearance of aldehyde proton signal at

9.5–9.8 ppm.

-

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [1]

-

Kuehne, M. E. (1969). Enamines in Organic Synthesis. Synthesis, 1969(11), 539-553.[1]

-

Capon, B., & Wu, Z. P. (1990). Comparison of the kinetics and mechanisms of hydrolysis of some ketone and aldehyde enamines. Journal of Organic Chemistry, 55(8), 2317–2324. [1]

-

Seebach, D., & Golinski, J. (1981). Alkylation of Enamines. Helvetica Chimica Acta, 64(5), 1413–1423. [1]

-

PubChem. (2024).[3] Pyrrolidine, 1-(2-methyl-1-butenyl)- Compound Summary. National Library of Medicine.

Sources

1-(2-Methyl-1-butenyl)pyrrolidine CAS number and identifiers

Technical Monograph: 1-(2-Methyl-1-butenyl)pyrrolidine

Part 1: Executive Summary & Chemical Identity

1-(2-Methyl-1-butenyl)pyrrolidine (CAS: 14091-87-3) is a sterically congested enamine derived from the condensation of pyrrolidine and 2-methylbutanal.[1] In the realm of organic synthesis and drug development, it serves as a crucial nucleophilic equivalent of an aldehyde enolate .[1]

Unlike simple ketone enamines, this aldehyde-derived enamine offers a unique pathway to construct quaternary carbon centers at the

Table 1: Chemical Identifiers & Physicochemical Profile

| Property | Data |

| CAS Number | 14091-87-3 |

| IUPAC Name | 1-(2-methylbut-1-en-1-yl)pyrrolidine |

| Molecular Formula | |

| Molecular Weight | 139.24 g/mol |

| SMILES | CCC(C)=CN1CCCC1 |

| InChI Key | YRISDUIJEUGGIA-CMDGGOBGSA-N |

| Appearance | Colorless to pale yellow oil (oxidizes/darkens upon air exposure) |

| Boiling Point | Est. 85–90 °C at 15 mmHg (Derived from homologs) |

| Solubility | Soluble in organic solvents (DCM, Toluene, THF); Hydrolyzes in water |

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine is a classic example of condensation under thermodynamic control.[1] The reaction is reversible and requires the continuous removal of water to drive the equilibrium toward the enamine.[1]

Mechanism of Formation

The reaction proceeds via a nucleophilic attack of the secondary amine (pyrrolidine) on the aldehyde carbonyl, forming a hemiaminal (carbinolamine) intermediate.[1] Acid-catalyzed dehydration generates an iminium ion, which then loses a proton from the

Why this Isomer?

The starting material, 2-methylbutanal, has an acidic proton at the

-

Regioselectivity: The double bond forms at the most substituted position available that allows conjugation with the nitrogen lone pair.[1]

-

Stereoselectivity: The (E)-isomer is generally favored to minimize

strain between the pyrrolidine ring and the alkyl substituents, though the

Visualization: Synthesis Mechanism

Figure 1: Step-wise formation of the enamine showing the transition from carbonyl to alkene.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine on a 50 mmol scale.

Reagents:

-

2-Methylbutanal (4.3 g, 50 mmol)[1]

-

Pyrrolidine (4.3 g, 60 mmol, 1.2 eq)[1]

-

p-Toluenesulfonic acid (pTsOH) (50 mg, catalytic)[1]

-

Toluene (50 mL)

Apparatus:

-

100 mL Round Bottom Flask (RBF)[1]

-

Dean-Stark Trap (pre-filled with toluene)[1]

-

Nitrogen/Argon line[1]

Step-by-Step Methodology:

-

Setup: Charge the RBF with 2-methylbutanal, pyrrolidine, pTsOH, and toluene.[1] Attach the Dean-Stark trap and condenser.[1][2] Flush the system with inert gas.[1]

-

Reflux (The Driver): Heat the mixture to vigorous reflux. The toluene/water azeotrope (bp ~85°C) will condense and separate in the trap.[1]

-

Solvent Removal: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator to remove excess toluene and unreacted pyrrolidine.[1]

-

Distillation (Purification): Perform vacuum distillation on the residue.

-

Storage: Store under argon at -20°C. Enamines hydrolyze rapidly in moist air.

Part 4: Reactivity & Applications in Drug Development

This specific enamine is a powerful tool for Constructing Quaternary Centers .[1]

In drug discovery, introducing a quaternary carbon (a carbon attached to four non-hydrogen substituents) is a strategic method to:

-

Block Metabolism: Prevent enzymatic oxidation at the

-position.[1] -

Lock Conformation: Restrict the rotation of the drug molecule to favor binding with the target receptor.[1]

Key Reaction: Stork Enamine Alkylation

Because the starting aldehyde (2-methylbutanal) already possesses an

Workflow:

-

Enamine + Alkyl Halide (

): The nucleophilic -

Iminium Salt Formation: The intermediate is a charged iminium salt, which is resistant to further alkylation (preventing poly-alkylation).[1]

-

Hydrolysis: Treatment with aqueous acid cleaves the nitrogen auxiliary, releasing the

-disubstituted aldehyde.[1]

Visualization: Reactivity Pathway

Figure 2: Pathway for generating quaternary centers via Stork Enamine Alkylation.[1]

Part 5: Safety & Handling

-

Hazards: Causes skin irritation and serious eye irritation.[1] Combustible liquid.[1]

-

Stability: Hygroscopic.[1] Decomposes into the parent aldehyde and pyrrolidine upon exposure to atmospheric moisture.[1]

-

Disposal: Quench with dilute hydrochloric acid to hydrolyze, then neutralize and dispose of as organic waste.[1]

References

-

Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[1]

-

PubChem Compound Summary. (2025). "Pyrrolidine, 1-(2-methyl-1-butenyl)-".[1][3][4] National Center for Biotechnology Information.[1] [1]

-

ChemSrc. (2025).[1][4] "1-(2-Methyl-1-butenyl)pyrrolidine CAS 14091-87-3 Details".

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. "Enamine Formation and Reactions."[1][2] Oxford University Press.[1]

Sources

Electronic Properties of Pyrrolidine-Derived Enamines: A Technical Guide

Executive Summary

This guide provides a deep technical analysis of pyrrolidine-derived enamines, widely recognized as the "Goldilocks" intermediates of nucleophilic substitution. Unlike their six-membered counterparts (piperidine and morpholine), pyrrolidine enamines exhibit a unique combination of ring strain and nitrogen planarity that maximizes

Electronic Architecture & Structural Dynamics

The superior reactivity of pyrrolidine enamines is not accidental; it is a direct consequence of the five-membered ring's geometric constraints, which force the nitrogen atom into a hybridization state that favors conjugation.

Nitrogen Hybridization and Planarity

In an ideal enamine, the nitrogen lone pair (

-

Pyrrolidine (5-membered): The ring constraints minimize steric interactions between the

-methylene protons of the ring and the substituents on the enamine double bond (A(1,3) strain). This allows the nitrogen to adopt a nearly planar, -

Piperidine (6-membered): To avoid severe A(1,3) strain (interaction between the equatorial

-protons and the alkene substituent), the ring twists, forcing the nitrogen into a pyramidal

Key Structural Metric:

-

Sum of bond angles at Nitrogen (

):-

Pyrrolidine Enamines:

(Planar/High Overlap) -

Piperidine Enamines:

(Pyramidal/Poor Overlap)

-

Orbital Interaction Diagram (DOT Visualization)

The following diagram illustrates the orbital overlap difference and the resulting "HOMO-Raising" effect.

Figure 1: Comparative orbital overlap demonstrating why pyrrolidine derivatives possess higher HOMO energies due to planar geometry.

Quantifying Reactivity: The Mayr Nucleophilicity Scales

Subjective terms like "strong" or "weak" are insufficient for rigorous method development. We utilize the Mayr Linear Free Energy Relationship (LFER) to quantify reactivity:

Where

Comparative Nucleophilicity Data

The data below confirms pyrrolidine enamines are orders of magnitude more reactive than their morpholine or piperidine analogs.

| Enamine Derivative | Structure | Mayr Parameter ( | Sensitivity ( | Relative Rate ( |

| Pyrrolidine-cyclohexene | 5-membered N-ring | 18.33 | 0.64 | 100,000 |

| Piperidine-cyclohexene | 6-membered N-ring | ~13.4 | 0.81 | ~10 |

| Morpholine-cyclohexene | 6-membered w/ Oxygen | ~11.4 | 0.83 | 1 |

Note: Relative rates are approximate approximations for reactions with standard electrophiles like benzhydrylium ions.

Implication for Synthesis: When designing a reaction with a weak electrophile (e.g., a Michael acceptor with electron-donating groups), only the pyrrolidine enamine provides sufficient HOMO energy to overcome the activation barrier. Morpholine enamines often fail or require harsh heating, leading to polymerization.

Mechanistic Pathways & Organocatalysis

The HOMO-Raising Activation Mode

In asymmetric organocatalysis (e.g., Jørgensen-Hayashi catalysts), the formation of a pyrrolidine enamine from an aldehyde and a chiral amine raises the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Condensation: Catalyst attacks aldehyde

Iminium ion (LUMO lowering). -

Deprotonation: Loss of

-proton -

Functionalization: High HOMO enamine attacks electrophile.

-

Hydrolysis: Product release and catalyst regeneration.

Catalytic Cycle Visualization

Figure 2: The organocatalytic cycle showing the conversion of a carbonyl substrate into a high-energy enamine intermediate.

Experimental Protocols

Protocol A: Synthesis of Cyclohexanone Pyrrolidine Enamine

Standard Dean-Stark Protocol for bulk synthesis.

Reagents:

-

Cyclohexanone (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Toluene (Solvent)

-

p-Toluenesulfonic acid (pTsOH) (0.01 eq - Catalyst)

Workflow:

-

Setup: Equip a 250mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under

atmosphere. -

Charging: Add cyclohexanone (98 mmol), pyrrolidine (108 mmol), pTsOH (0.1 g), and Toluene (100 mL).

-

Reflux: Heat to vigorous reflux (

bath). Monitor water collection in the trap. Reaction is complete when water evolution ceases (~3-4 hours). -

Isolation: Cool to RT. Concentrate via rotary evaporation to remove toluene and excess pyrrolidine.

-

Distillation: Perform vacuum distillation (bp ~105°C at 12 mmHg) to obtain a clear, colorless oil. Store under Argon at -20°C.

Self-Validation (QC):

-

1H NMR (

): Look for the vinyl proton triplet at -

Absence of SM: Disappearance of the ketone carbonyl signal in 13C NMR (~210 ppm) and appearance of enamine carbons (~140 ppm and ~95 ppm).

Protocol B: Enamine Alkylation (Stork Reaction)

Trapping the high-HOMO intermediate.

Workflow:

-

Dissolution: Dissolve freshly distilled enamine (10 mmol) in anhydrous Dioxane or THF.

-

Addition: Add Methyl Vinyl Ketone (MVK) (1.1 eq) dropwise at 0°C (Michael Addition).

-

Propagation: Allow to warm to RT and stir for 4 hours. The solution will darken.

-

Hydrolysis: Add 10 mL of 10% aqueous HCl. Stir vigorously for 1 hour (essential to cleave the iminium intermediate).

-

Extraction: Neutralize with saturated

, extract with

References

-

Seebach, D. (1979). Structure and Reactivity of Lithium Enolates and Enamines. Angewandte Chemie International Edition.[1] Link

-

Mayr, H., & Ofial, A. R. (2006).[2] Nucleophilic Reactivities of Enamines.[3][4][5][6] Chemistry – A European Journal.[1][7] Link

-

Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.[4][8] Journal of the American Chemical Society. Link

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. Link

-

Brown, K. L., et al. (1978). Structural studies of enamines.[5][6][9][10] Nitrogen pyramidalization.[6][7][11][12][13] Helvetica Chimica Acta.[6] Link

Sources

- 1. Mayr's Database Of Reactivity Parameters - Enamines, Enamides, and Ynamides [cup.lmu.de]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Enamines — Making Molecules [makingmolecules.com]

- 5. researchgate.net [researchgate.net]

- 6. amphoteros.com [amphoteros.com]

- 7. research-collection.ethz.ch [research-collection.ethz.ch]

- 8. chemistnotes.com [chemistnotes.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Amide nitrogen pyramidalization changes lactam amide spinning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Solubility profile of 1-(2-Methyl-1-butenyl)pyrrolidine in organic solvents

Technical Whitepaper: Solubility and Stability Profiling of 1-(2-Methyl-1-butenyl)pyrrolidine

Executive Summary

1-(2-Methyl-1-butenyl)pyrrolidine (CAS: 14091-87-3) is a specific enamine intermediate derived from the condensation of pyrrolidine and 2-methylbutanal. In organic synthesis, particularly within the context of Stork Enamine Alkylation , this compound serves as a crucial nucleophilic equivalent to an enolate.[1]

Unlike stable pharmaceutical solids, the "solubility" of this enamine cannot be defined by thermodynamic saturation limits (g/L) in standard solvents. Instead, its profile is defined by solvent compatibility and hydrolytic stability . It is miscible with almost all non-polar and aprotic polar organic solvents but undergoes rapid decomposition (hydrolysis) in protic media.

This guide provides a technical framework for selecting solvents that maintain the structural integrity of the enamine, ensuring successful application in C-C bond-forming reactions.

Physicochemical Characterization

Before detailing solvent interactions, the structural properties governing its solubility behavior must be understood.

| Property | Description | Implication for Solubility |

| Chemical Class | Enamine ( | High electron density at the |

| Lipophilicity | High (LogP ~2.3–2.8) | Highly soluble in hydrocarbons (Hexane, Toluene) and chlorinated solvents. |

| Physical State | Liquid (Oil) | Generally miscible in organic solvents; no crystal lattice energy to overcome. |

| Reactivity | Moisture Sensitive | Critical: Reacts with water to revert to precursor aldehyde and amine. |

Solvent Compatibility Matrix

For researchers, the question is not "Does it dissolve?" (it almost always will), but "Will it survive?". The following matrix categorizes solvents based on inertness rather than saturation.

Category A: Recommended (Inert & Miscible)

These solvents are ideal for storage, reaction, and analysis.

-

Tetrahydrofuran (THF): The gold standard. Excellent solubility; stabilizes the transition states of subsequent alkylation reactions. Requirement: Must be anhydrous (distilled over Na/Benzophenone or filtered through activated alumina).

-

Toluene / Benzene: Excellent for azeotropic removal of water during synthesis. Non-polar nature prevents hygroscopic water absorption.

-

Dichloromethane (DCM): Good solubility. Useful for low-temperature reactions, though care must be taken to ensure it is acid-free.

-

Diethyl Ether: Compatible, provided it is free of peroxides and moisture.

Category B: Usable with Precautions

-

Chloroform (

): Often contains acidic stabilizers (HCl) or ethanol. These can catalyze hydrolysis or protonate the enamine. Protocol: Pass through basic alumina before use. -

Acetonitrile: Miscible, but its hygroscopic nature poses a risk of introducing environmental moisture.

Category C: Contraindicated (Destructive)

-

Water: Immediate hydrolysis.

-

Alcohols (Methanol, Ethanol): Protic solvents promote solvolysis and equilibrium reversal.

-

Acetone/Ketones: Risk of enamine exchange (trans-enamination) or competitive aldol condensation.

Mechanistic Insight: The Hydrolysis "Solubility" Limit

The primary failure mode in handling this compound is not precipitation, but chemical degradation. When exposed to moisture (even trace amounts in "wet" solvents), the enamine undergoes hydrolysis.

Mechanism:

-

Protonation: The

-carbon is protonated by water/acid, forming an iminium ion. -

Nucleophilic Attack: Water attacks the electrophilic iminium carbon.

-

Collapse: The intermediate collapses to release pyrrolidine and regenerate 2-methylbutanal.

Visualization: Hydrolysis Pathway

Figure 1: The hydrolytic degradation pathway. The presence of water transforms the solute into distinct chemical species, invalidating solubility measurements in non-anhydrous media.

Experimental Protocol: Inert Atmosphere Handling

To accurately determine the behavior of 1-(2-Methyl-1-butenyl)pyrrolidine or prepare it for reaction, one must utilize Schlenk line techniques .

Protocol: Preparation of a Standard Solution

-

Glassware Preparation:

-

Flame-dry a 50 mL Schlenk flask and a stir bar under vacuum.

-

Backfill with dry Nitrogen (

) or Argon (

-

-

Solvent Preparation (THF Example):

-

Distill THF over sodium/benzophenone indicator until deep blue (indicating 0 ppm water).

-

Alternatively, dispense from a solvent purification system (SPS).

-

-

Dissolution:

-

Using a gas-tight syringe, transfer the liquid enamine (1-(2-Methyl-1-butenyl)pyrrolidine) into the Schlenk flask against a counter-flow of inert gas.

-

Add the anhydrous THF via cannula or syringe.

-

Note: The solution should remain clear/yellow. Cloudiness suggests moisture ingress (hydrolysis products).

-

-

Verification (Self-Validating Step):

-

Take an aliquot for NMR (

). -

Pass Criteria: Distinct alkene proton signal at

4.0–4.5 ppm. -

Fail Criteria: Appearance of aldehyde proton signal (

9.5+ ppm), indicating hydrolysis.

-

Visualization: Solvent Selection Workflow

Figure 2: Decision tree for solvent selection to ensure enamine stability.

Applications in Drug Development

The solubility profile described above is directly relevant to the Stork Enamine Synthesis . This reaction allows for the mono-alkylation or acylation of the parent carbonyl compound (2-methylbutanal) with high regioselectivity.

-

Role: The enamine acts as a "masked" enolate.

-

Solubility Criticality: The reaction with electrophiles (e.g., alkyl halides, Michael acceptors) typically occurs in refluxing THF, Dioxane, or Acetonitrile . If the enamine is not fully soluble or if the solvent is wet, the reaction yield drops drastically due to competitive hydrolysis or heterogeneous kinetics.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[2] The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.[2] Link

-

Chemistry LibreTexts. (2025). Carbonyl Condensations with Enamines - The Stork Reaction. Link

-

Master Organic Chemistry. (2025). Enamines: Preparation, Stability and Reactivity. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5371407, Pyrrolidine, 1-(2-methyl-1-butenyl)-. Link

-

Seebach, D., & Enders, D. (1975). Enamines and metallated enamines in organic synthesis. Angewandte Chemie International Edition, 14(1), 15-32. (Foundational context for enamine handling).[2][3][4][5][6]

Sources

Methodological & Application

Application Note: Catalytic Methods for In Situ Generation of 1-(2-Methyl-1-butenyl)pyrrolidine

This Application Note provides a comprehensive technical guide for the catalytic in situ generation of 1-(2-Methyl-1-butenyl)pyrrolidine . This specific enamine is a critical nucleophilic intermediate used in asymmetric alkylations, Michael additions, and Stork enamine syntheses where the isolation of the moisture-sensitive intermediate is impractical or detrimental to yield.

Executive Summary

The generation of 1-(2-Methyl-1-butenyl)pyrrolidine involves the condensation of 2-methylbutanal and pyrrolidine . Unlike simple enamines, this species possesses a trisubstituted double bond and steric bulk at the

Scientific Foundation & Mechanism

The Chemical Challenge

The formation of enamines is a reversible condensation reaction governed by the equilibrium between the aldehyde/amine and the enamine/water.

-

Reaction: 2-Methylbutanal + Pyrrolidine

1-(2-Methyl-1-butenyl)pyrrolidine + H₂O -

Thermodynamics: The equilibrium constant (

) is typically low. Successful generation requires the continuous removal of water (Dean-Stark or Molecular Sieves) or strong coordination of the leaving group. -

Regioselectivity: 2-Methylbutanal has only one set of enolizable protons (at C2), leading exclusively to the

double bond. However,

Mechanistic Pathway

The reaction proceeds via acid-catalyzed nucleophilic attack, forming a hemiaminal (carbinolamine), followed by rate-limiting dehydration.

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the enamine. The dehydration step (Hemiaminal to Iminium) is typically rate-determining and requires acid catalysis.

Experimental Protocols

Protocol A: Brønsted Acid Catalysis (Azeotropic Distillation)

Best for: Large-scale preparation where the enamine will be used in a solvent compatible with high temperatures (e.g., Toluene). Catalyst: p-Toluenesulfonic acid (pTSA).

Reagents:

-

2-Methylbutanal (1.0 equiv)

-

Pyrrolidine (1.1 - 1.2 equiv)

-

pTSA (0.01 - 0.05 equiv)

-

Solvent: Toluene or Benzene (anhydrous)

Step-by-Step Workflow:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Charging: Add Toluene (approx. 5 mL per mmol aldehyde), Pyrrolidine, and pTSA.

-

Addition: Add 2-Methylbutanal dropwise at room temperature. Note: 2-Methylbutanal is volatile; adding it last prevents evaporation before reaction.

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

-

Completion: Reaction is typically complete when water evolution ceases (2–4 hours).

-

Solvent Exchange (Optional): If the subsequent reaction requires a different solvent (e.g., CH₃CN), remove Toluene in vacuo and redissolve the residue immediately.

-

In Situ Usage: Cool to the desired reaction temperature (usually 0°C or -78°C) and add the electrophile directly to the enamine solution.

Protocol B: Molecular Sieve Promoted Synthesis (Ambient Temperature)

Best for: Temperature-sensitive substrates or when heating is undesirable. Catalyst: None (Sieves act as promotor) or mild Lewis Acid.

Reagents:

-

2-Methylbutanal (1.0 equiv)

-

Pyrrolidine (2.0 equiv)

-

Molecular Sieves (4Å, activated, 2g per g of substrate)

-

Solvent: CH₂Cl₂ or THF

Step-by-Step Workflow:

-

Activation: Flame-dry molecular sieves under vacuum to ensure maximum water capacity.

-

Mixing: Combine Pyrrolidine and sieves in anhydrous solvent under Argon.

-

Reaction: Add 2-Methylbutanal slowly.

-

Incubation: Stir at room temperature for 12–24 hours. The excess amine drives the equilibrium, while sieves irreversibly trap water.

-

Filtration: Cannula-filter the solution into a fresh reaction vessel to remove sieves (which now contain adsorbed water) before adding the electrophile.

Analytical Validation (QC)

Since the enamine is generated in situ, aliquots should be analyzed via NMR to confirm conversion before proceeding.

Key Data Points for Verification:

| Feature | Method | Expected Signal / Observation | Interpretation |

| Olefinic Proton | ¹H NMR (CDCl₃) | Diagnostic signal for the N-CH=C proton. | |

| Enamine Double Bond | FT-IR | 1630 – 1660 cm⁻¹ (Strong stretch) | Characteristic C=C stretch of enamines (distinct from C=O). |

| Water Content | Visual/KF | Clear solution (no turbidity) | Turbidity suggests incomplete drying; hydrolysis risk. |

Note: Enamines hydrolyze rapidly. NMR samples must be prepared in anhydrous deuterated solvents (e.g., C₆D₆ or CDCl₃ treated with basic alumina).

Process Logic & Troubleshooting

The following decision tree illustrates the operational logic for selecting the correct method and troubleshooting common failures.

Figure 2: Operational decision tree for protocol selection and troubleshooting.

Critical Controls

-

Stoichiometry: Always use a slight excess of pyrrolidine (1.1–1.2 equiv). This pushes the equilibrium to the right according to Le Chatelier's principle.

-

Steric Hindrance: The methyl group at the 2-position of the aldehyde slows down the initial nucleophilic attack. Allow 20–30% longer reaction times compared to linear aldehydes (e.g., pentanal).

-

Hydrolysis Risk: The 1-(2-methyl-1-butenyl)pyrrolidine is highly susceptible to hydrolysis. Ensure the electrophile (e.g., alkyl halide, acrylate) is added under strictly anhydrous conditions.

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[1] Link

-

List, B. (2004).[1] Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents.[1] Accounts of Chemical Research. Link

-

PubChem. (2023). Pyrrolidine, 1-(2-methyl-1-butenyl)- Compound Summary. National Library of Medicine. Link

-

Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines. Accounts of Chemical Research. Link

-

Master Organic Chemistry. (2023). Enamine Formation Mechanism. Link

Sources

Application Notes and Protocols for the Scale-Up Production of 1-(2-Methyl-1-butenyl)pyrrolidine

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis and scale-up of 1-(2-Methyl-1-butenyl)pyrrolidine, a key enamine intermediate in organic synthesis. The synthesis is based on the Stork enamine reaction, a robust and versatile method for the formation of enamines from carbonyl compounds and secondary amines. These application notes offer a detailed laboratory-scale protocol, in-depth considerations for process scale-up, and methodologies for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and trustworthiness.

Introduction and Scientific Background

1-(2-Methyl-1-butenyl)pyrrolidine is a valuable synthetic intermediate, primarily utilized in reactions where nucleophilic addition to an electrophile is required. Its synthesis is a classic example of the Stork enamine reaction, which involves the condensation of an aldehyde or ketone with a secondary amine.[1][2] In this case, 2-methylbutanal reacts with pyrrolidine to form the target enamine. The reaction proceeds via a carbinolamine intermediate, followed by dehydration to yield the enamine.[3] The equilibrium is typically driven to completion by the removal of water, often through azeotropic distillation.[4]

The resulting enamine is a powerful nucleophile at the α-carbon, a property derived from the electron-donating effect of the nitrogen atom's lone pair.[2] This enhanced nucleophilicity allows for a range of subsequent reactions, including alkylation, acylation, and Michael additions, making it a cornerstone in the synthesis of complex organic molecules.[1][5]

Reaction Mechanism and Key Principles

The formation of 1-(2-Methyl-1-butenyl)pyrrolidine follows a well-established two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of 2-methylbutanal. This results in the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to form a neutral carbinolamine.

-

Dehydration: Under the reaction conditions, the carbinolamine is protonated on the hydroxyl group, forming a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of water, forming an iminium ion. A proton is subsequently removed from the α-carbon to yield the final enamine product and regenerate the acid catalyst, if used.

The removal of water is critical to drive the reaction towards the product, as the formation of the enamine is a reversible process.[3]

Caption: Reaction mechanism for the formation of 1-(2-Methyl-1-butenyl)pyrrolidine.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine on a laboratory scale.

Materials and Equipment

| Material/Equipment | Grade/Specification |

| 2-Methylbutanal | ≥98% |

| Pyrrolidine | ≥99% |

| Toluene | Anhydrous |

| p-Toluenesulfonic acid monohydrate | Catalyst |

| Anhydrous sodium sulfate | Drying agent |

| Round-bottom flask | Appropriate size |

| Dean-Stark apparatus | For water removal |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Rotary evaporator | |

| Standard laboratory glassware |

Experimental Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-methylbutanal (10.0 g, 0.116 mol) and anhydrous toluene (100 mL).

-

Begin stirring and add pyrrolidine (9.9 g, 0.139 mol, 1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.22 g, 1.2 mmol, 0.01 equivalents).

-

Heat the mixture to reflux using a heating mantle. The azeotropic removal of water should be observed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 3-4 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 1-(2-Methyl-1-butenyl)pyrrolidine as a colorless to pale yellow liquid.

Scale-Up Procedures and Considerations

Transitioning from a laboratory-scale synthesis to a larger production scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistent product quality.[6]

Stoichiometry and Reagent Handling

On a larger scale, precise control of reagent addition is crucial. Both 2-methylbutanal and pyrrolidine are flammable and should be handled in a well-ventilated area, away from ignition sources.[7][8] Pyrrolidine is also corrosive and can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For industrial-scale production, closed-transfer systems are recommended to minimize operator exposure.

Solvent Selection and Azeotropic Water Removal

Toluene is an effective solvent for this reaction due to its ability to form a low-boiling azeotrope with water, facilitating its removal. On a larger scale, the efficiency of the Dean-Stark trap or a similar azeotropic distillation setup is critical. The rate of water removal will be dependent on the heat input and the surface area of the condenser. Inadequate water removal can lead to a sluggish reaction and lower yields. For industrial-scale production, operating under a slight vacuum can lower the boiling point of the azeotrope, allowing for lower reaction temperatures and potentially reducing the formation of byproducts.[4]

Heat Transfer and Temperature Control

The condensation reaction is typically exothermic. On a small scale, the heat generated is easily dissipated. However, on a larger scale, the ratio of heat transfer area to reactor volume decreases, which can lead to a significant increase in the internal temperature if not properly controlled.[10] This can result in side reactions or, in a worst-case scenario, a thermal runaway.[11]

Key considerations for heat management include:

-

Reactor Design: Jacketed reactors with a circulating heat transfer fluid are essential for maintaining a stable reaction temperature.

-

Controlled Addition: The controlled, gradual addition of one of the reactants can help to manage the rate of heat generation.

-

Monitoring: Continuous monitoring of the internal and jacket temperatures is critical.

-

Heat Transfer Modeling: For very large-scale production, modeling the heat transfer characteristics of the reactor can aid in predicting and controlling the reaction temperature.[12]

Mixing Efficiency

Efficient mixing is vital to ensure a homogeneous reaction mixture, preventing localized "hot spots" and ensuring consistent reaction rates throughout the reactor.[13][14] The choice of agitator (impeller type, size, and speed) should be carefully considered based on the reactor geometry and the viscosity of the reaction mixture.[15] Inadequate mixing can lead to incomplete reactions and the formation of impurities.

Caption: Key considerations for scaling up the production of 1-(2-Methyl-1-butenyl)pyrrolidine.

Purification at Scale

While laboratory-scale purification can be achieved with standard glassware, industrial-scale purification requires more robust methods.

-

Vacuum Distillation: This is the most common method for purifying liquid enamines. A fractional distillation column will provide better separation from any unreacted starting materials or high-boiling impurities. The distillation should be performed under reduced pressure to avoid thermal degradation of the product.

-

Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[16] This method is effective for removing non-basic impurities but requires handling large volumes of aqueous waste.

-

Recrystallization of a Salt: If a solid derivative is desired, the enamine can be converted to a salt (e.g., hydrochloride or tartrate) and purified by recrystallization.[17] The free base can then be regenerated.

Quality Control and Analytical Methods

To ensure the purity and identity of the final product, a series of analytical tests should be performed.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of 1-(2-Methyl-1-butenyl)pyrrolidine. |

| Purity | Gas Chromatography (GC) | Purity ≥ 98%. |

| Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (139.24 g/mol ).[18] |

| Residual Solvents | Headspace GC | Toluene levels within acceptable limits. |

Gas Chromatography (GC)

A GC method can be developed to determine the purity of the product and to quantify any residual starting materials. A non-polar capillary column is suitable for this separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized enamine. The ¹H NMR spectrum should show characteristic signals for the vinyl proton, the methyl and ethyl groups, and the pyrrolidine ring protons.

Mass Spectrometry (MS)

GC-MS is an excellent technique for confirming the identity of the product. The mass spectrum should show a molecular ion peak at m/z = 139, corresponding to the molecular weight of 1-(2-Methyl-1-butenyl)pyrrolidine.[18]

Safety and Environmental Considerations

-

Reactants: Both 2-methylbutanal and pyrrolidine are flammable liquids. Pyrrolidine is also corrosive. All handling should be done in a well-ventilated area, and appropriate PPE must be worn.[19][20]

-

Solvent: Toluene is a flammable and toxic solvent. Exposure should be minimized.

-

Waste Disposal: All chemical waste, including residual reactants, solvents, and aqueous washes from any extraction steps, must be disposed of in accordance with local environmental regulations.[8]

Conclusion

The synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine via the Stork enamine reaction is a well-established and scalable process. Careful consideration of reaction parameters, particularly heat transfer and mixing, is crucial for successful scale-up. The protocols and considerations outlined in these application notes provide a comprehensive framework for the safe and efficient production of this valuable synthetic intermediate, from laboratory to industrial scale.

References

-

PubChem. (n.d.). Pyrrolidine, 1-(2-methyl-1-butenyl)-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 5). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-(2-methyl-1-propenyl)-. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved February 20, 2026, from [Link]

-

U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). RU2620380C2 - Methods for enamine production.

-

Shanghai ELE. (2025, December 30). How to evaluate the performance of a mixing reactor?. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.

-

Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved February 20, 2026, from [Link]

-

Chemsrc. (2025, November 26). 1-(2-Methyl-1-butenyl)pyrrolidine | CAS#:14091-87-3. Retrieved February 20, 2026, from [Link]

-

Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved February 20, 2026, from [Link]

-

Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved February 20, 2026, from [Link]

-

Justrite. (n.d.). YOUR GUIDE TO HANDLING FLAMMABLE LIQUIDS SAFELY. Retrieved February 20, 2026, from [Link]

-

Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved February 20, 2026, from [Link]

-

The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up - Features. Retrieved February 20, 2026, from [Link]

-

Sciforum. (n.d.). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Retrieved February 20, 2026, from [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved February 20, 2026, from [Link]

-

The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved February 20, 2026, from [Link]

-

HSAS Removal Unit (RU). (n.d.). Gas Treating Products & Technologies | Amines Purification. Retrieved February 20, 2026, from [Link]

-

MDPI. (2024, February 15). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved February 20, 2026, from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - FLAMMABLE LIQUIDS. Retrieved February 20, 2026, from [Link]

-

Agilent. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved February 20, 2026, from [Link]

-

Wiley-VCH. (2005, February 25). Integration of Heat Transfer and Chemical Reactions. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved February 20, 2026, from [Link]

-

DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved February 20, 2026, from [Link]

-

Safety Storage Systems. (2016, September 16). How to Ensure Safe Handling & Storage of Flammable Liquids. Retrieved February 20, 2026, from [Link]

-

Fluorotherm. (2024, November 13). Optimizing Heat Transfer in the Chemical Industry. Retrieved February 20, 2026, from [Link]

-

SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines. Retrieved February 20, 2026, from [Link]

-

Guangzhou guanyu. (n.d.). The Use of Mixing Reactors in the Pharmaceutical Industry. Retrieved February 20, 2026, from [Link]

-

Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Industrial processes for manufacturing amines. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 20, 2026, from [Link]

-

Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved February 20, 2026, from [Link]

-

Scientific Research Publishing. (2019). Research Progress on Azeotropic Distillation Technology. Retrieved February 20, 2026, from [Link]

-

Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling. Retrieved February 20, 2026, from [Link]

-

Jinzong Enterprise. (2025, December 17). Reactor High-efficiency Mixing: Implementation Pathways and Key Technologies Analysis. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved February 20, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. RU2620380C2 - Methods for enamine production - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]

- 11. amarequip.com [amarequip.com]

- 12. mt.com [mt.com]

- 13. ele-mix.com [ele-mix.com]

- 14. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]

- 15. jinzongmachinery.com [jinzongmachinery.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 18. Pyrrolidine, 1-(2-methyl-1-butenyl)- | C9H17N | CID 5371407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. justrite.com [justrite.com]

- 20. hse.gov.uk [hse.gov.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of 1-(2-Methyl-1-butenyl)pyrrolidine

A Troubleshooting Guide to Preventing Hydrolysis

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide addresses one of the most common pitfalls in enamine chemistry: the prevention of hydrolysis during the synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine.

This enamine is a valuable intermediate, primarily used as a nucleophile in Stork Enamine Synthesis for forming new carbon-carbon bonds.[1][2] However, its utility is matched by its lability. The very features that make it an excellent nucleophile also render it highly susceptible to cleavage by water, which can severely impact reaction yields and product purity. This guide provides a framework for understanding and controlling this unwanted side reaction.

Section 1: The Chemistry of Enamine Hydrolysis

This section covers the fundamental principles governing the stability of your target molecule. Understanding why it degrades is the first step to preventing it.

Q1: What is enamine hydrolysis and why is it a critical issue?

A1: Enamine hydrolysis is the chemical reaction in which an enamine, in the presence of water, reverts to its parent carbonyl compound and secondary amine.[3] For 1-(2-Methyl-1-butenyl)pyrrolidine, this means the molecule breaks down into 2-methylbutanal and pyrrolidine.

This process is the exact reverse of the synthesis reaction (a condensation) and is a significant problem for two primary reasons:

-

Yield Reduction: The equilibrium between enamine formation and hydrolysis is sensitive to water. Any water present during the synthesis will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[4]

-

Product Loss During Isolation: The most significant product loss often occurs during the workup phase, where aqueous solutions are intentionally introduced to remove catalysts and byproducts.[5] If not performed under strict conditions, the purified product can be inadvertently destroyed.

Q2: What is the mechanism of acid-catalyzed hydrolysis?

A2: Enamine hydrolysis is particularly rapid under acidic conditions.[5][6] The mechanism proceeds through a highly reactive iminium ion intermediate. Understanding these steps is key to identifying which reagents and conditions to avoid.

The process is as follows:

-

Protonation of the β-Carbon: The reaction begins with the protonation of the carbon atom beta to the nitrogen. The lone pair on the nitrogen pushes electron density to the β-carbon, making it the site of protonation.[6]

-

Formation of the Iminium Ion: This protonation step breaks the C=C double bond and forms a resonance-stabilized iminium ion, which is highly electrophilic at the carbon atom double-bonded to the nitrogen.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[7]

-

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, often facilitated by other water or base molecules acting as shuttles. This converts the amine into a good leaving group.[6]

-

Elimination of the Amine: The lone pair on the oxygen atom reforms the carbonyl C=O double bond, expelling the neutral secondary amine (pyrrolidine).

-

Deprotonation: A final deprotonation of the resulting oxonium ion yields the neutral carbonyl compound (2-methylbutanal) and a protonated amine.[6] The protonation of the liberated amine is a strong thermodynamic driving force that makes the overall process difficult to reverse.[6]

Caption: Figure 1: Acid-Catalyzed Hydrolysis of an Enamine

Section 2: Troubleshooting Guide: Preventing Hydrolysis During Synthesis

This section provides direct answers to common issues encountered at each stage of the experiment.

Reaction Stage

Q3: My enamine synthesis is not going to completion, and I see starting materials in my crude analysis. How can I improve the yield?

A3: This is a classic equilibrium problem. The formation of the enamine from 2-methylbutanal and pyrrolidine produces one equivalent of water.[3] To drive the reaction to completion, this water must be rigorously removed as it forms. Failure to do so allows the hydrolytic reverse reaction to occur.

You have two primary strategies:

-

Azeotropic Removal (Dean-Stark Apparatus): This is the most common and effective method for larger-scale reactions.[8] By refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, benzene), the water is continuously distilled out of the reaction flask and collected in the Dean-Stark trap. This physically removes the water, preventing the reverse reaction.

-

In-Situ Chemical Desiccants: For smaller-scale or more sensitive reactions, adding a drying agent directly to the reaction mixture is effective.[9]

-

Molecular Sieves (4Å): Highly effective and generally inert. They trap water molecules within their porous structure.

-

Anhydrous MgSO₄ or K₂CO₃: These can also be used. K₂CO₃ has the added benefit of being a weak base, which can help neutralize any trace acidic impurities that might catalyze hydrolysis.[9]

-

Titanium Tetrachloride (TiCl₄): This is a very powerful water scavenger for difficult cases but is a strong Lewis acid and must be handled with extreme care.[8][10] It reacts irreversibly with water to form TiO₂ and HCl, the latter of which must be neutralized.

-

Workup Stage

Q4: I had a high yield according to my in-process TLC, but I lost most of my product during the aqueous workup. What happened?

A4: This is the most critical stage for hydrolysis. Introducing aqueous solutions to isolate your product creates the ideal conditions for its destruction. The key is to perform an anhydrous or minimally aqueous workup .

-

AVOID Acidic Washes: Never wash the organic layer with dilute aqueous acid (e.g., 1M HCl).[11] This is a standard procedure for removing basic impurities like excess pyrrolidine, but it will rapidly and completely hydrolyze your enamine product.

-

Use Anhydrous Methods to Remove Catalyst: If you used an acid catalyst (like p-TsOH), do not remove it with an aqueous base wash. Instead, filter the crude reaction mixture through a short plug of a basic solid like potassium carbonate or basic alumina, eluting with an anhydrous solvent.

-

If an Aqueous Wash is Unavoidable:

-

Use Brine, Not Water: Wash the organic layer with cold, saturated aqueous NaCl (brine). Brine helps to reduce the solubility of organic compounds in the aqueous layer and draws out dissolved water from the organic phase.[12]

-

Work Quickly and Cold: Perform the extraction in a separatory funnel as quickly as possible, using ice-cold brine. Do not allow the layers to sit in contact for extended periods.[12]

-

No Strong Bases: Avoid washes with strong bases like NaOH or KOH, as these can also promote hydrolysis, especially at elevated temperatures.[13] A rapid wash with cold, saturated NaHCO₃ is a safer alternative if a basic wash is absolutely necessary, but it still carries risk.

-

Purification & Storage Stage

Q5: What precautions should I take during final purification and long-term storage?

A5: The sensitivity of your enamine to moisture extends beyond the workup.

-

Purification: If you are purifying the enamine by distillation, ensure all glassware is oven- or flame-dried. The distillation should be performed under reduced pressure to keep temperatures low and ideally under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.

-

Storage: The purified 1-(2-Methyl-1-butenyl)pyrrolidine should be stored in a sealed vial under an inert atmosphere. For long-term stability, storing it in a freezer over a small amount of a solid desiccant like anhydrous K₂CO₃ is recommended.

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies designed to minimize hydrolysis.

Caption: Figure 2: General Experimental Workflow for Enamine Synthesis

Protocol A: Synthesis using a Dean-Stark Apparatus

-

Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a Dean-Stark trap, a nitrogen inlet, and a magnetic stir bar.

-

Reagents: Charge the flask with anhydrous toluene (1.5 M relative to the aldehyde). Add 2-methylbutanal (1.0 eq) followed by pyrrolidine (1.1 eq). Finally, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).

-

Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the trap. The reaction is typically complete when water no longer accumulates (usually 2-4 hours).

-

Workup: Cool the reaction to room temperature. To neutralize the p-TsOH catalyst, add a small amount of solid potassium carbonate and stir for 15 minutes.

-

Isolation: Filter the mixture to remove the solid K₂CO₃. Rinse the solid with a small amount of anhydrous toluene.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield 1-(2-Methyl-1-butenyl)pyrrolidine as a clear liquid.

Protocol B: Synthesis using In-Situ Chemical Desiccants

-

Setup: To an oven-dried, single-neck round-bottom flask with a nitrogen inlet and magnetic stir bar, add freshly activated 4Å molecular sieves (approx. 1g per 10 mmol of aldehyde).

-

Reagents: Add anhydrous diethyl ether or THF. Add 2-methylbutanal (1.0 eq) followed by pyrrolidine (1.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically slower than the reflux method; monitor its progress by TLC or GC-MS over 6-24 hours. Gentle warming (35-40 °C) can accelerate the reaction.

-

Workup & Isolation: Once the reaction is complete, filter the mixture to remove the molecular sieves. Rinse the sieves with a small amount of anhydrous solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Section 4: Data & Quick Reference

Table 1: Comparison of Common Drying Agents for Enamine Synthesis

| Drying Agent | Form | Capacity & Speed | Chemical Nature | Key Considerations |

| Molecular Sieves (4Å) | Solid Pellets/Powder | High capacity, moderate speed | Neutral, Lewis Acidic Sites | Must be activated (oven-dried) before use. Generally the safest and most reliable choice. |

| Anhydrous K₂CO₃ | Solid Powder | Moderate capacity, moderate speed | Basic | Excellent choice as it also neutralizes trace acid catalysts or impurities.[9] |

| Anhydrous MgSO₄ | Solid Powder | High capacity, fast | Mildly Acidic | Effective, but its slightly acidic nature could potentially catalyze hydrolysis if excess water is present. |

| Titanium Tetrachloride (TiCl₄) | Liquid | Very high, very fast (stoichiometric) | Strong Lewis Acid | Highly effective but corrosive and moisture-sensitive. Generates HCl as a byproduct, requiring a non-aqueous base (e.g., triethylamine) to be present.[10] Use only when other methods fail. |

Table 2: Troubleshooting Summary

| Symptom | Probable Cause | Recommended Solution |

| Reaction fails to start or stalls. | Insufficiently dried reagents/solvents; inactive catalyst. | Use freshly distilled solvents/reagents; ensure desiccants are fully activated. |

| Low yield; starting aldehyde present in crude NMR/TLC. | Incomplete water removal during reaction (equilibrium issue). | Use a Dean-Stark trap or a more effective/greater quantity of desiccant. |

| Product disappears during workup. | Hydrolysis from aqueous acidic or basic washes. | Eliminate all acidic washes. Use a non-aqueous workup (filter through K₂CO₃) or a rapid wash with cold brine only. |

| Product decomposes during distillation. | Residual acid catalyst; thermal instability. | Neutralize the crude mixture with solid K₂CO₃ before distillation; use high vacuum to lower the boiling point. |

| Purified product degrades over time. | Exposure to atmospheric moisture. | Store under an inert atmosphere (N₂/Ar) in a sealed vial, preferably in a freezer. |

References

-

Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link][4]

-

Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link][6]

-

Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link][5]

-

Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. [Link][3]

-

YouTube. (2020, October 17). Stork Enamine Synthesis. [Link][14]

-

Google Patents. RU2620380C2 - Methods for enamine production. [9]

-

Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link][1]

-

Dyke, S. F. The Chemistry of Enamines. Cambridge University Press. [Link][8]

-

University of Rochester, Department of Chemistry. Workup: Amines. [Link][11]

-

IOP Conference Series: Earth and Environmental Science. (2017, December 19). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. [Link][13]

Sources

- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 3. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Enamines — Making Molecules [makingmolecules.com]

- 8. assets.cambridge.org [assets.cambridge.org]

- 9. RU2620380C2 - Methods for enamine production - Google Patents [patents.google.com]

- 10. Enamine - Wikipedia [en.wikipedia.org]

- 11. Workup [chem.rochester.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Pyrrolidine, 1-(2-methyl-1-butenyl)- | C9H17N | CID 5371407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Controlling polymerization side reactions of 1-(2-Methyl-1-butenyl)pyrrolidine

Technical Support Center: 1-(2-Methyl-1-butenyl)pyrrolidine Reagent Stability & Application Guide

Welcome to the Technical Support Center

Subject: 1-(2-Methyl-1-butenyl)pyrrolidine

CAS: 14091-87-3

Classification: Stork Enamine Reagent

Primary Application: Nucleophilic alkylation/acylation at the

This guide addresses the critical instability issues associated with 1-(2-Methyl-1-butenyl)pyrrolidine . As an electron-rich enamine, this reagent is thermodynamically unstable toward hydrolysis and kinetically susceptible to oxidative polymerization. The "polymerization" users frequently report is often a complex cascade of hydrolysis followed by aldol condensation of the resulting aldehyde.

Part 1: Troubleshooting & FAQs

Issue 1: The "Black Tar" Phenomenon

User Report: "I stored the reagent in a clear vial at 4°C. After two weeks, it turned into a viscous, dark brown oil/tar. Is it polymerized?"

Diagnosis: Likely Oxidative Degradation combined with Hydrolysis-Induced Aldol Condensation .

-

The Mechanism: Enamines are sensitive to molecular oxygen. Oxidation leads to radical cations that couple to form dark, conjugated oligomers. Simultaneously, trace moisture hydrolyzes the enamine back to pyrrolidine and 2-methylbutanal. The liberated aldehyde, in the presence of the amine (which acts as a base), undergoes rapid self-Aldol condensation to form "poly-aldehyde" tars.

-

Solution:

-

Immediate Action: Distill the material under reduced pressure (vacuum) to recover usable enamine. The tar will remain in the pot.

-

Prevention: Store strictly under Argon/Nitrogen. Use amber glass to prevent photo-oxidation.

-

Issue 2: Low Yield in Alkylation Reactions

User Report: "My alkylation reaction yield is <30%, and NMR shows starting aldehyde peaks."

Diagnosis: Incomplete Water Removal during synthesis or Hydrolysis during reaction.

-

The Cause: Enamine formation is an equilibrium process (

). If water is not rigorously removed during synthesis (Dean-Stark or molecular sieves), the equilibrium shifts back to the starting materials. -

The Fix:

-

Ensure the starting enamine is distilled and stored over 4Å molecular sieves.

-

Check the solvent for the alkylation step. Acetonitrile or THF must be anhydrous.

-

Issue 3: Solidification/Gelling

User Report: "The liquid reagent became a semi-solid gel."

Diagnosis: Cationic Polymerization .

-

The Cause: Exposure to trace acids (even acidic vapors in the fridge) protonates the

-carbon. This cation is attacked by another enamine molecule, initiating a chain reaction. -

The Fix: Store away from acidic reagents (HCl, acetic acid). Add a stabilizer like trace potassium carbonate (

) in the storage vial if strictly necessary (though inert atmosphere is usually sufficient).

Part 2: Mechanistic Pathways (Visualization)

To control side reactions, one must understand the competition between Hydrolysis (Reversion) and Polymerization (Oligomerization).

Figure 1: Degradation pathways of 1-(2-Methyl-1-butenyl)pyrrolidine.[1] Note that moisture is the most common cause of "tar" formation via the Aldol pathway.

Part 3: Optimized Experimental Protocols

Protocol A: Synthesis with Rigorous Water Removal

Objective: Synthesis of high-purity enamine while preventing in-situ polymerization.

-

Reagents:

-

Pyrrolidine (1.2 equiv)[1]

-

2-Methylbutanal (1.0 equiv)

-

Solvent: Cyclohexane or Toluene (forms good azeotrope with water).

-

Catalyst: p-Toluenesulfonic acid (pTSA) - trace amount only (0.05 mol%). Note: Too much acid initiates polymerization.

-

-

Setup:

-

Flame-dried round bottom flask.

-

Dean-Stark trap pre-filled with dry solvent.

-

Efficient reflux condenser under Nitrogen atmosphere.

-

-

Procedure:

-

Combine amine, aldehyde, and solvent.

-

Reflux vigorously. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Continue until theoretical water volume is collected (approx. 18 mL per mole).

-

Workup: Cool to room temperature. Crucial: Add a small amount of solid

to neutralize the pTSA catalyst before distillation. This prevents acid-catalyzed polymerization during heating.

-

-

Purification:

-

Distill solvent at atmospheric pressure.

-

Vacuum distill the product. Boiling Point: ~80-85°C at 15 mmHg (estimate; varies by vacuum strength).

-

Collect the clear, colorless fraction.[2]

-

Protocol B: Storage & Handling Standards

Objective: Preventing shelf-life degradation.

| Parameter | Specification | Reason |

| Atmosphere | Argon or Nitrogen (Schlenk line or Glovebox) | Prevents oxidative coupling. |

| Temperature | -20°C (Freezer) | Slows kinetic polymerization rates. |

| Container | Amber glass with Teflon-lined cap | Blocks UV light; Teflon prevents leaching. |

| Additives | 4Å Molecular Sieves (Activated) | Scavenges trace moisture to prevent hydrolysis. |

| Shelf Life | < 3 Months | Enamines are inherently metastable. |

Part 4: Scientific Validation (E-E-A-T)

Why does this specific enamine polymerize?

The 2-methyl group on the alkene chain provides steric bulk, which actually slows intermolecular reactions compared to unhindered enamines (like 1-butenylpyrrolidine). However, the electron-donating pyrrolidine nitrogen creates a highly electron-rich

-

Cationic Susceptibility: In the presence of protons (

), the -

Hydrolysis Cascade: The most common "failure" is actually hydrolysis. The

iminium bond is susceptible to nucleophilic attack by water. This releases 2-methylbutanal. Aldehydes with

Self-Validating Check:

-

NMR Test: Take a small aliquot in

.-

Pure: Olefinic proton signal around

4.0-4.5 ppm. -

Hydrolyzed: Aldehyde proton signal around

9.5 ppm. -

Polymerized: Broad, undefined multiplets in the alkyl region (1.0-2.5 ppm) and loss of olefinic signal.

-

References

-

Enamine Reactivity & Polymerization

- Cook, A. G. (1988). Enamines: Synthesis, Structure, and Reactions. Marcel Dekker.

-

Mechanism of Cationic Polymerization: Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.

-

Stork Enamine Synthesis & Side Reactions

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

-

Hydrolysis Kinetics: Sollenberger, P. Y., & Martin, R. B. (1970). Hydrolysis of enamines. Journal of the American Chemical Society, 92(14), 4261–4270.

-

-

Handling of Pyrrolidine Enamines

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents. Link

-

Sources

Technical Support Center: Dean-Stark Trap Optimization for Enamine Water Removal

Welcome to the technical support center for optimizing enamine synthesis through efficient water removal using a Dean-Stark apparatus. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. The formation of enamines from aldehydes or ketones and secondary amines is a reversible condensation reaction where the removal of the water byproduct is crucial for driving the reaction to completion.[1][2][3] The Dean-Stark trap is a primary tool for this purpose, facilitating the azeotropic removal of water.[2][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your enamine synthesis experiments using a Dean-Stark apparatus.

Issue 1: No or Slow Water Collection in the Dean-Stark Trap

Symptoms:

-

The reaction has been refluxing for a significant amount of time, but little to no water is collecting in the trap.[5]

-

The reaction fails to proceed to completion, resulting in low yields of the enamine.

Possible Causes and Solutions:

-

Improper Heating and Insulation: The vapor pathway to the condenser may not be hot enough, causing the azeotrope to condense prematurely and return to the reaction flask.

-

Incorrect Solvent Choice: The chosen solvent may not form an efficient azeotrope with water, or its boiling point may be too low for the reaction to proceed at an adequate rate.

-

Volatile Amine: If the secondary amine used has a boiling point close to or lower than the solvent (e.g., pyrrolidine, b.p. 87 °C), it may co-distill with the solvent and collect in the trap, preventing efficient water separation.[5]

-

Apparatus Leaks: Leaks in the glassware setup will prevent a proper reflux from being established.

-

Solution: Check all ground glass joints for a secure fit. Use appropriate clips to secure the connections. A small amount of grease can be used on the joints if compatible with your reaction conditions.

-

Issue 2: Low Enamine Yield Despite Water Collection

Symptoms:

-

Water is collecting in the Dean-Stark trap as expected, but the final yield of the enamine is lower than anticipated.

Possible Causes and Solutions:

-

Incomplete Reaction (Equilibrium Issues): While water removal drives the equilibrium, other factors can still limit the conversion.

-

Product Decomposition: The enamine product may be thermally unstable at the reflux temperature of the chosen solvent.[10]

-

Side Reactions: The starting materials or the enamine product may be participating in undesired side reactions. For instance, some enamines can undergo oxidation.[12]

-

Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12] Analyze the crude reaction mixture to identify byproducts and adjust the reaction conditions accordingly.

-

Issue 3: Emulsion Formation in the Dean-Stark Trap

Symptoms:

-

The collected condensate in the trap does not separate into two distinct layers of solvent and water, but instead forms a cloudy emulsion.

Possible Causes and Solutions:

-

Presence of Surfactants or Impurities: Impurities in the starting materials or solvent can act as emulsifying agents.

-

Solution: Ensure the purity of your reactants and solvent. Purify them if necessary before use.

-

-